molecular formula C22H31NSi B14325646 Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- CAS No. 107969-85-7

Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl-

Cat. No.: B14325646
CAS No.: 107969-85-7
M. Wt: 337.6 g/mol
InChI Key: YJLXZCDYXWLZED-UHFFFAOYSA-N
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Description

Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl-: is a specialized organosilicon compound Organosilicon compounds are characterized by the presence of silicon atoms bonded to carbon atoms This particular compound features a silanamine core with various substituents, including cyclohexyl, tert-butyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- typically involves the reaction of appropriate silanes with amines under controlled conditions. One common method includes the reaction of chlorosilanes with amines in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides and alkoxides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of substituted silanamines.

Scientific Research Applications

Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- involves its interaction with molecular targets through its functional groups. The cyclohexyl, tert-butyl, and diphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-difluoro-
  • Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-dichloro-
  • Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-dibromo-

Uniqueness

Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- is unique due to the presence of the diphenyl groups, which impart distinct chemical and physical properties. These groups enhance its stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

107969-85-7

Molecular Formula

C22H31NSi

Molecular Weight

337.6 g/mol

IUPAC Name

N-[tert-butyl(diphenyl)silyl]cyclohexanamine

InChI

InChI=1S/C22H31NSi/c1-22(2,3)24(20-15-9-5-10-16-20,21-17-11-6-12-18-21)23-19-13-7-4-8-14-19/h5-6,9-12,15-19,23H,4,7-8,13-14H2,1-3H3

InChI Key

YJLXZCDYXWLZED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC3CCCCC3

Origin of Product

United States

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